molecular formula C9H16Si2 B14135401 Methylenebis[ethynyl(dimethyl)silane] CAS No. 6984-09-4

Methylenebis[ethynyl(dimethyl)silane]

Cat. No.: B14135401
CAS No.: 6984-09-4
M. Wt: 180.39 g/mol
InChI Key: VTOPPNIJZITLQD-UHFFFAOYSA-N
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Description

Methylenebis[ethynyl(dimethyl)silane] is an organosilicon compound characterized by a methylene (-CH₂-) bridge connecting two ethynyl(dimethyl)silane groups. Its hypothesized structure is CH₂[Si(CH₃)₂-C≡C]₂, featuring sp-hybridized ethynyl (-C≡C-) groups and dimethylsilane moieties.

Properties

CAS No.

6984-09-4

Molecular Formula

C9H16Si2

Molecular Weight

180.39 g/mol

IUPAC Name

ethynyl-[[ethynyl(dimethyl)silyl]methyl]-dimethylsilane

InChI

InChI=1S/C9H16Si2/c1-7-10(3,4)9-11(5,6)8-2/h1-2H,9H2,3-6H3

InChI Key

VTOPPNIJZITLQD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C[Si](C)(C)C#C)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylenebis[ethynyl(dimethyl)silane] typically involves the reaction of dimethylchlorosilane with acetylene in the presence of a catalyst. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process can be summarized as follows:

    Reaction of Dimethylchlorosilane with Acetylene:

Industrial Production Methods

On an industrial scale, the production of Methylenebis[ethynyl(dimethyl)silane] may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methylenebis[ethynyl(dimethyl)silane] undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the ethynyl groups to ethyl groups.

    Substitution: The silicon atoms can participate in substitution reactions, where the ethynyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or ozone can be used under controlled conditions.

    Reduction: Hydrogen gas in the presence of a metal catalyst like palladium on carbon.

    Substitution: Halogenating agents like chlorine or bromine can be used to introduce new functional groups.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of ethyl-substituted silanes.

    Substitution: Formation of halogenated silanes.

Scientific Research Applications

Methylenebis[ethynyl(dimethyl)silane] has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.

    Medicine: Investigated for its role in drug delivery systems due to its unique structural properties.

    Industry: Utilized in the production of high-performance materials, such as silicone resins and elastomers.

Mechanism of Action

The mechanism of action of Methylenebis[ethynyl(dimethyl)silane] involves its ability to form stable bonds with various substrates. The ethynyl groups provide sites for further chemical modifications, while the silicon atoms contribute to the compound’s stability and reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methylenebis[ethynyl(dimethyl)silane] with structurally related silane derivatives, emphasizing synthesis, applications, and toxicity:

Compound Name Molecular Formula Key Structural Features Synthesis Method Applications Toxicity/Safety Concerns References
Methylenebis[ethynyl(dimethyl)silane] (hypothetical) C₇H₁₀Si₂ (hypothesized) Methylene-linked ethynyl(dimethyl)silane Not explicitly reported Potential use in polymers, precursors Likely flammable; handle with care
((4-Methoxyphenyl)ethynyl)dimethyl(phenyl)silane C₁₉H₂₀OSi Aryl-ethynyl substituents on silane NaOH/1,2-dimethoxyethane, 65°C, 48 hours Catalytic intermediates, organic synthesis Limited data; standard silane precautions
1,2-Ethanediylbis(methylsilane) C₄H₁₄Si₂ Ethane backbone with methylsilane termini Industrial vapor deposition methods Vapor deposition precursors Volatile; avoid ignition
Methylenebis[dimethyl(2-pyridyl)silane] C₁₅H₂₂N₂Si₂ Pyridyl groups attached to silane Patent-protected methods Industrial processes (17 patents) Irritant (R36/37/38)

Key Findings:

Structural Differences :

  • Methylenebis[ethynyl(dimethyl)silane]’s ethynyl groups impart rigidity and reactivity compared to saturated analogs like 1,2-Ethanediylbis(methylsilane) .
  • Pyridyl-substituted silanes (e.g., Methylenebis[dimethyl(2-pyridyl)silane]) exhibit enhanced coordination properties but higher irritation risks .

Synthesis :

  • Ethynyl-containing silanes (e.g., ((4-Methoxyphenyl)ethynyl)dimethyl(phenyl)silane) are synthesized under alkaline conditions, suggesting similar pathways for the target compound .

Applications :

  • Ethynyl groups may enable crosslinking in polymers, while pyridyl silanes are leveraged in catalysis or metal-organic frameworks .

Toxicity :

  • Methylenebis[dimethyl(2-pyridyl)silane] causes eye/skin irritation, highlighting the need for rigorous safety protocols for structurally similar compounds .

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